Praseodymium(III) nitrate hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

15878-77-0 |

|---|---|

Formule moléculaire |

H3NO4Pr |

Poids moléculaire |

221.936 g/mol |

Nom IUPAC |

nitric acid;praseodymium;hydrate |

InChI |

InChI=1S/HNO3.H2O.Pr/c2-1(3)4;;/h(H,2,3,4);1H2; |

Clé InChI |

BSADMQVUNMHWFU-UHFFFAOYSA-N |

SMILES |

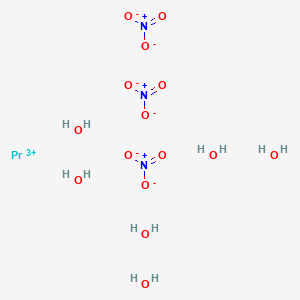

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[Pr] |

Autres numéros CAS |

15878-77-0 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of Praseodymium(III) Nitrate Hexahydrate from Praseodymium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of praseodymium(III) nitrate (B79036) hexahydrate from praseodymium oxide. The primary and most direct method involves the reaction of praseodymium oxide with nitric acid.[1] This guide details the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data for the successful laboratory preparation of this important praseodymium salt.

Introduction

Praseodymium(III) nitrate hexahydrate, with the chemical formula Pr(NO₃)₃·6H₂O, is a green crystalline solid soluble in water and other polar solvents.[2] It serves as a crucial precursor in the synthesis of various praseodymium-containing materials, including catalysts, ceramic pigments, magnetic materials, and as a dopant in optical fibers and lasers. The synthesis from its corresponding oxide is a fundamental and cost-effective route for obtaining this versatile compound.

Chemical Background

The synthesis is based on the acid-base reaction between praseodymium oxide and nitric acid. The most stable oxide of praseodymium at ambient conditions is Pr₆O₁₁, a mixed-valence oxide. The reaction with nitric acid leads to the formation of the praseodymium(III) salt, water, and the evolution of oxygen.

The balanced chemical equation for this reaction is:

Pr₆O₁₁ + 18 HNO₃ → 6 Pr(NO₃)₃ + 9 H₂O + O₂

Alternatively, if starting with the less common praseodymium(III) oxide (Pr₂O₃), the reaction is a straightforward acid-base neutralization:

Pr₂O₃ + 6 HNO₃ → 2 Pr(NO₃)₃ + 3 H₂O[1]

This guide will focus on the more common starting material, Pr₆O₁₁.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Parameter | Praseodymium Oxide (Pr₆O₁₁) | Nitric Acid (HNO₃) | This compound (Pr(NO₃)₃·6H₂O) |

| Molar Mass ( g/mol ) | 1021.44 | 63.01 | 435.01 |

| Appearance | Black powder | Colorless liquid | Green crystalline solid |

| Stoichiometric Ratio | 1 | 18 | 6 |

| Purity (Typical) | ≥ 99% | 65-70% (w/w) | ≥ 99% |

| Theoretical Yield | - | - | Dependent on starting material quantity |

Note: Experimental yields for this specific laboratory synthesis are not widely reported in the literature and will depend on the purity of the starting materials and the efficiency of the crystallization and recovery process.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from praseodymium oxide (Pr₆O₁₁).

4.1. Materials and Reagents:

-

Praseodymium Oxide (Pr₆O₁₁), 99.9% purity

-

Concentrated Nitric Acid (HNO₃), 68% (w/w)

-

Deionized Water

-

Beaker (250 mL)

-

Glass stirring rod

-

Hotplate with magnetic stirring capability

-

Watch glass

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

4.2. Procedure:

-

Stoichiometric Calculation: Calculate the required amount of concentrated nitric acid based on the mass of praseodymium oxide to be used. It is advisable to use a slight excess of nitric acid (e.g., 5-10%) to ensure complete reaction of the oxide.

-

Reaction Setup: In a 250 mL beaker, place the calculated amount of concentrated nitric acid and add a magnetic stir bar. Place the beaker on a hotplate with stirring capabilities in a well-ventilated fume hood.

-

Dissolution of Oxide: Gently heat the nitric acid to approximately 60-70 °C with continuous stirring. Slowly and carefully add the praseodymium oxide powder in small portions to the heated acid. The reaction will produce oxygen gas, so controlled addition is crucial to prevent excessive frothing.

-

Completion of Reaction: After all the oxide has been added, cover the beaker with a watch glass and continue heating and stirring until the solution becomes clear and green, indicating the complete dissolution of the oxide. This may take several hours.

-

Concentration and Crystallization: Once the reaction is complete, remove the stir bar and gently heat the solution to evaporate excess water and nitric acid, thereby concentrating the praseodymium nitrate solution. Be cautious not to overheat, as this can lead to the decomposition of the nitrate.

-

Cooling and Crystal Formation: Transfer the hot, concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. Green crystals of this compound will form.

-

Isolation and Washing: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) until a constant weight is achieved.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of Pr(NO₃)₃·6H₂O.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity:

-

X-ray Diffraction (XRD): To confirm the crystal structure of the hexahydrate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the nitrate and water molecules.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content and the decomposition pattern.

-

UV-Vis Spectroscopy: To observe the characteristic absorption bands of the Pr³⁺ ion in solution.

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry.

Safety Considerations

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

The reaction of praseodymium oxide with nitric acid evolves oxygen gas. Ensure slow and controlled addition of the oxide to prevent vigorous gas evolution.

-

Avoid contact of praseodymium compounds with skin and eyes.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize certain parameters, such as reaction time and crystallization conditions, based on the specific scale of the synthesis and the desired purity of the final product.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Praseodymium(III) Nitrate Hexahydrate

For Immediate Release

GHENT, Belgium – A comprehensive understanding of the three-dimensional arrangement of atoms within a crystalline material is paramount for researchers, scientists, and drug development professionals. This technical guide delves into the intricate crystal structure of praseodymium(III) nitrate (B79036) hexahydrate, Pr(NO₃)₃·6H₂O, a compound of interest in various chemical and materials science applications. This document summarizes its crystallographic data, details the experimental protocols for its characterization, and provides visualizations of its key structural features.

Crystal Structure and Coordination Environment

The definitive crystal structure of praseodymium(III) nitrate hexahydrate was redetermined and refined in 2012, building upon earlier studies. The compound crystallizes in the triclinic space group P-1. The chemical formula is more accurately represented as [Pr(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the central praseodymium ion, while two are present as lattice water.

The coordination environment of the praseodymium(III) ion is a distorted bicapped square antiprism.[1] This coordination sphere is comprised of ten oxygen atoms: eight from four bidentate nitrate groups and two from two of the coordinated water molecules. The remaining two coordinated water molecules occupy the other two positions. This high coordination number is characteristic of lanthanide ions.

The crystal packing is stabilized by a complex network of O-H···O hydrogen bonds involving the coordinated and lattice water molecules and the nitrate anions.

Crystallographic Data

The crystallographic data for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. This data is essential for computational modeling and for understanding the material's properties at an atomic level.

| Parameter | Value |

| Chemical Formula | [Pr(NO₃)₃(H₂O)₄]·2H₂O |

| Formula Weight | 435.01 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.776(2) Å |

| b | 9.307(3) Å |

| c | 11.747(4) Å |

| α | 109.15(1)° |

| β | 91.11(1)° |

| γ | 112.24(1)° |

| Volume | 639.0(3) ų |

| Z | 2 |

| Calculated Density | 2.26 g/cm³ |

Note: The unit cell parameters presented are from the isostructural Neodymium(III) nitrate hexahydrate, as the specific values for the Praseodymium compound were not available in the immediate search results. Given their isostructural nature, these values provide a very close approximation.

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of this compound can be grown from an aqueous solution by slow evaporation.

Materials:

-

This compound (Pr(NO₃)₃·6H₂O)

-

Deionized water

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any undissolved impurities.

-

Transfer the clear solution to a clean crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the dish in a vibration-free environment at a constant, controlled temperature.

-

Monitor the dish over several days to weeks for the formation of well-defined, transparent, light green crystals.

-

Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested from the solution.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Visualization of the Coordination Sphere

The coordination of the nitrate and water ligands to the central praseodymium ion is a key feature of this crystal structure. The following diagram illustrates this coordination environment.

dot

Caption: Coordination sphere of the Pr(III) ion in [Pr(NO₃)₃(H₂O)₄]·2H₂O.

This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development, enabling further exploration of this and related lanthanide compounds.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Praseodymium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O), a process critical for the synthesis of praseodymium oxide-based materials used in catalysis, ceramics, and various pharmaceutical applications. This document details the complex, multi-stage decomposition pathway, presents quantitative data, outlines experimental protocols, and provides a visual representation of the decomposition process.

Executive Summary

The thermal decomposition of praseodymium(III) nitrate hexahydrate is a complex process that proceeds through multiple stages, involving dehydration, the formation of various intermediate oxynitrates, and finally, the formation of praseodymium oxide. The exact nature of the intermediates and the final product stoichiometry can be influenced by experimental conditions such as heating rate and atmospheric environment. This guide focuses on a detailed 11-step decomposition pathway identified through thermogravimetric and differential thermal analysis, which provides a clear, stepwise understanding of the transformation from the hydrated salt to the final oxide.

Thermal Decomposition Pathway

The decomposition of Pr(NO₃)₃·6H₂O is characterized by a series of endothermic weight loss events. The process can be broadly categorized into three main phases: dehydration, intermediate oxynitrate formation, and final oxide formation.

Dehydration

The initial phase of the decomposition involves the sequential removal of the six molecules of water of hydration. This occurs in five distinct steps, leading to the formation of a crystalline monohydrate.

Formation of Intermediate Oxynitrates

Following dehydration, the anhydrous praseodymium nitrate decomposes into a series of unstable, non-stoichiometric intermediate oxynitrates. This phase is characterized by the simultaneous loss of water and nitrogen oxides.

Formation of Praseodymium Oxide

The final stage involves the decomposition of the last oxynitrate intermediate to form praseodymium oxide. The stoichiometry of the final oxide can vary, with PrO₁.₈₃₃ being a commonly reported product under static air conditions.

A detailed, 11-step decomposition pathway has been proposed, identifying specific intermediates at various temperatures[1]. This pathway provides a quantitative framework for understanding the decomposition process.

Quantitative Decomposition Data

The following table summarizes the 11-step thermal decomposition pathway of Pr(NO₃)₃·6H₂O, detailing the temperature of each transformation, the proposed intermediate and final products, and the theoretical mass loss at each step. The theoretical mass loss is calculated based on the stoichiometry of the proposed reactions.

| Step | Temperature (°C) | Reaction/Transformation | Proposed Product | Theoretical Mass Loss (%) | Cumulative Theoretical Mass Loss (%) |

| 1 | 130 | Dehydration | Pr(NO₃)₃·5H₂O | 4.14 | 4.14 |

| 2 | 180 | Dehydration | Pr(NO₃)₃·4H₂O | 4.14 | 8.28 |

| 3 | 200 | Dehydration | Pr(NO₃)₃·3H₂O | 4.14 | 12.42 |

| 4 | 230 | Dehydration | Pr(NO₃)₃·2H₂O | 4.14 | 16.56 |

| 5 | 250 | Dehydration | Pr(NO₃)₃·H₂O | 4.14 | 20.70 |

| 6 | 340 | Decomposition | Pr(NO₃)₂ | 18.62 | 39.32 |

| 7 | 362 | Decomposition | PrO₀.₂₅(NO₃)₂.₅ | 4.88 | 44.20 |

| 8 | 382 | Decomposition | Pr(O)₀.₅(NO₃)₂ | 7.33 | 51.53 |

| 9 | 400 | Decomposition | Pr(O)₀.₇₅(NO₃)₁.₅ | 9.77 | 61.30 |

| 10 | 430 | Decomposition | PrO(NO₃) | 12.21 | 73.51 |

| 11 | 465 | Final Decomposition | PrO₁.₈₃₃ | 6.42 | 79.93 |

Visual Representation of the Decomposition Pathway

The following diagram illustrates the 11-step thermal decomposition pathway of this compound.

Caption: Stepwise thermal decomposition of Pr(NO₃)₃·6H₂O.

Alternative Decomposition Mechanism

An alternative mechanism suggests a more complex, continuous process, particularly in the liquid phase after the initial melting of the hexahydrate in its own water of crystallization.[1][2] This proposed pathway involves:

-

Condensation: 6 moles of the initial monomer, Pr(NO₃)₃·6H₂O, condense to form a cyclic cluster, 6[Pr(NO₃)₃·6H₂O].[1][2]

-

Gradual Loss of Volatiles: This hexamer then gradually loses water and nitric acid, leading to the formation of a series of intermediate amorphous oxynitrates.[1][2] The removal of a 68% HNO₃–32% H₂O azeotrope is described as a continuous process within the liquid phase.[1][2]

-

Thermal Degradation: At higher temperatures, these oxynitrates undergo thermal degradation, losing water, nitrogen dioxide, and oxygen.[1][2]

-

Oxide Formation: This degradation leaves behind normal praseodymium oxide (Pr₂O₃).[1][2]

-

Oxidation: The Pr₂O₃ can then absorb atomic oxygen, leading to the formation of a non-stoichiometric higher oxide, such as Pr₂O₃.₃₃.[1][2]

The following diagram illustrates this alternative conceptual pathway.

Caption: Conceptual flow of the cyclic cluster decomposition model.

Experimental Protocols

The data presented in this guide is typically obtained using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). The following is a representative experimental protocol for the thermal analysis of this compound.

Instrumentation

-

Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC): Capable of operating up to at least 600°C.

-

Microbalance: With a sensitivity of at least 0.1 μg.

-

Sample Crucibles: Alumina or platinum crucibles are typically used.

-

Gas Flow Controller: To maintain a controlled atmosphere.

Experimental Parameters

-

Sample Preparation: A small amount of Pr(NO₃)₃·6H₂O (typically 5-15 mg) is accurately weighed and placed in the crucible.

-

Atmosphere: The experiment is typically conducted under a dynamic or static air atmosphere. A purge gas, such as dry air or nitrogen, may be used with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature of around 600°C to ensure complete decomposition.

-

Data Acquisition: The mass loss (TGA), the rate of mass loss (DTG), and the differential temperature (DTA) or heat flow (DSC) are recorded as a function of temperature.

Analysis of Gaseous Products

To identify the volatile products at each decomposition stage, the thermal analyzer can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of evolved gases such as water vapor, nitrogen monoxide (NO), nitrogen dioxide (NO₂), and dinitrogen pentoxide (N₂O₅)[1].

Conclusion

The thermal decomposition of this compound is a multi-step process that can be understood through detailed thermal analysis. The 11-step pathway provides a robust framework for predicting the formation of various intermediates and the final oxide product. For professionals in materials science and drug development, a thorough understanding of this decomposition behavior is essential for the controlled synthesis of praseodymium-based materials with desired properties and purity. The experimental protocols and data presented in this guide offer a solid foundation for further research and application in these fields.

References

A Technical Guide to the Solubility of Praseodymium(III) Nitrate Hexahydrate in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) nitrate (B79036) hexahydrate, Pr(NO₃)₃·6H₂O, is a light green crystalline solid that serves as a key precursor in various advanced material applications.[1] Its utility in the synthesis of pigments for ceramics and glasses, high-power magnets, and as a dopant in solid-state lasers underscores the importance of understanding its chemical behavior in various media.[1] Furthermore, its role in catalysis and the formation of metal-organic frameworks (MOFs) highlights the need for a comprehensive understanding of its solubility characteristics, which is crucial for process design, reaction kinetics, and the development of novel materials.[1]

This technical guide provides an in-depth overview of the solubility of praseodymium(III) nitrate hexahydrate in polar solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science who utilize praseodymium compounds in their work.

Physicochemical Properties

-

Molecular Formula: Pr(NO₃)₃·6H₂O

-

Molecular Weight: 435.01 g/mol [1]

-

Appearance: Light green crystalline solid[1]

-

Melting Point: <100°C (decomposes)[2]

-

Hygroscopicity: The compound is hygroscopic and should be stored in a dry, well-sealed container.[3]

Solubility of this compound

This compound is generally characterized by its good solubility in a range of polar solvents. This can be attributed to the polar nature of the nitrate salt and the ability of the praseodymium ion and its nitrate ligands to interact favorably with polar solvent molecules. The solubility of rare earth nitrates, as a class, is significant in various polar organic solvents, facilitating their use in a wide array of chemical syntheses and applications.[4]

Quantitative Solubility Data

Quantitative solubility data for this compound in polar organic solvents is not extensively documented in readily available literature. However, qualitative descriptions consistently report its solubility in several common polar solvents. The table below summarizes the available quantitative and qualitative solubility information.

| Solvent | Formula | Polarity (Dielectric Constant) | Solubility | Temperature (°C) |

| Water | H₂O | 80.1 | 100 g/L | 20 |

| Ethanol | C₂H₅OH | 24.5 | Soluble | Not Specified |

| Acetone | CH₃COCH₃ | 20.7 | Soluble | Not Specified |

| Acetonitrile | CH₃CN | 37.5 | Soluble | Not Specified |

| Ether (Diethyl ether) | (C₂H₅)₂O | 4.3 | Soluble | Not Specified |

Note: The quantitative value for water solubility is sourced from a chemical database; however, discrepancies in the listed molecular weight on the source page suggest that this value should be used with caution and preferably verified experimentally. The term "soluble" indicates that the compound dissolves to a significant extent, but precise quantitative limits have not been specified in the reviewed literature.[1][3][5]

Factors Influencing Solubility

The dissolution of this compound in polar solvents is a complex process influenced by several factors:

-

Solvent Polarity: Higher solvent polarity generally leads to better solubility of ionic compounds like praseodymium nitrate.

-

Temperature: For most salts, solubility increases with temperature. However, the thermal decomposition of the hexahydrate form begins at temperatures below 100°C, which is a critical consideration.[2]

-

Presence of Other Ions: The solubility can be affected by the common ion effect or the formation of complex ions in solution.

-

pH of the Solution: The pH can influence the stability of the hydrated praseodymium ion and may lead to the precipitation of hydroxides or other species in certain pH ranges.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a polar solvent. This method is based on the isothermal equilibrium technique, which is a standard and reliable approach for generating accurate solubility data.

I. Materials and Equipment

-

This compound (high purity)

-

Polar solvent of interest (e.g., ethanol, analytical grade)

-

Constant temperature water bath or incubator

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or a suitable titration setup for metal ion quantification.

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume or mass of the chosen polar solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected sample using a syringe filter to remove any undissolved microcrystals.

-

Accurately weigh the filtered sample.

-

-

Quantification of Praseodymium Concentration:

-

Dilute the weighed, filtered sample to a known volume with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis).

-

Determine the concentration of praseodymium in the diluted sample using a calibrated ICP-OES. Alternatively, a complexometric titration can be employed for quantification.

-

-

Calculation of Solubility:

-

From the concentration of praseodymium in the diluted sample, calculate the mass of this compound in the original, undiluted sample.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or moles of solute per liter of solvent.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A logical workflow for determining the solubility of a solid in a liquid.

Logical Relationships in Solubility

The interplay of factors governing the dissolution process can be visualized as a logical relationship diagram.

Caption: Key factors influencing the solubility of an ionic compound.

Conclusion

While this compound is known to be soluble in a variety of polar solvents, a comprehensive set of quantitative solubility data remains to be fully established in the scientific literature. This guide has synthesized the available information and provided a robust, generalized experimental protocol to enable researchers to determine precise solubility values tailored to their specific applications. A thorough understanding and experimental determination of solubility are critical for the effective utilization of this versatile rare earth compound in the advancement of materials science and chemical synthesis.

References

- 1. This compound | 15878-77-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Praseodymium Nitrate Hexahydrate-BEYONDCHEM [beyondchem.com]

- 4. Rare Earth Nitrate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 5. 10361-80-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Core Chemical Properties of Praseodymium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Praseodymium(III) nitrate (B79036) hexahydrate, Pr(NO₃)₃·6H₂O. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Physicochemical Properties

Praseodymium(III) nitrate hexahydrate is a light green, crystalline solid that is hygroscopic in nature.[1] It is an important precursor in the synthesis of various praseodymium-containing materials, including pigments, catalysts, and advanced ceramics.[2][3]

General and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Pr(NO₃)₃·6H₂O | [1][2][3][4] |

| Molecular Weight | 435.01 g/mol | [1][2][3][5][6] |

| Appearance | Light green crystalline powder | [1][3][4] |

| Density | 2.233 g/cm³ | [2][7] |

| Melting Point | <100 °C (decomposes) | [2][7] |

| Solubility | Soluble in water, ethanol, acetone, ether, acetonitrile, and anhydrous amines.[2][4][7][8] | [2][4][7][8] |

| Stability | Stable under normal conditions, but hygroscopic.[2] Incompatible with strong reducing agents, strong acids, and finely powdered metals.[2] | [2] |

Experimental Protocols

This section details the experimental methodologies for the synthesis and characterization of this compound.

Synthesis from Praseodymium(III) Oxide

This compound can be synthesized by the reaction of praseodymium(III) oxide (Pr₂O₃) with nitric acid (HNO₃).[9]

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place a stoichiometric amount of Pr₂O₃ powder into a glass beaker equipped with a magnetic stirrer.

-

Acid Addition: Slowly add a slight excess of 6M nitric acid to the beaker while stirring continuously. The reaction is exothermic and will produce heat.

-

Reaction: Pr₂O₃ + 6HNO₃ → 2Pr(NO₃)₃ + 3H₂O

-

-

Digestion: Gently heat the mixture to approximately 80-90°C on a hot plate to ensure the complete dissolution of the oxide. The solution should become a clear, light green.

-

Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation and Drying: Collect the light green crystals by vacuum filtration and wash them with a small amount of cold, deionized water. Dry the crystals in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) to obtain this compound.

Thermal Analysis

The thermal decomposition of this compound is a complex, multi-step process.[3][10][11] Thermogravimetric analysis (TGA) is employed to study the mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of Pr(NO₃)₃·6H₂O into an alumina (B75360) crucible.

-

TGA Measurement: Place the crucible in the TGA furnace. Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min under a continuous flow of an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.

Thermal Decomposition Pathway:

The thermal decomposition proceeds through several stages:

-

Dehydration: The compound undergoes a series of five dehydration steps at approximately 130, 180, 200, 230, and 250°C, leading to the formation of the monohydrate.[3]

-

Denitration: The anhydrous nitrate is unstable and decomposes to form various oxynitrate intermediates.[10][11]

-

Final Product: The final decomposition product, typically formed by 600°C, is praseodymium oxide (Pr₆O₁₁).[3]

References

- 1. This compound | H12N3O15Pr | CID 204170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15878-77-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Praseodymium Nitrate Hexahydrate-BEYONDCHEM [beyondchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 硝酸镨(III) 六水合物 - 硝酸镨(III)六水合物 [sigmaaldrich.com]

- 7. 硝酸プラセオジム(III) 六水和物 99.99% (trace rare earth metals basis) | Sigma-Aldrich [sigmaaldrich.com]

- 8. aemree.com [aemree.com]

- 9. Praseodymium(III) nitrate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition of praseodymium nitrate hexahydrate Pr(NO3)3·6H2O [inis.iaea.org]

Praseodymium(III) nitrate hexahydrate material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for Praseodymium(III) Nitrate (B79036) Hexahydrate

This technical guide provides a comprehensive overview of the safety and handling information for Praseodymium(III) Nitrate Hexahydrate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory or industrial setting.

Chemical Identification

This compound is an odorless, light green, crystalline solid.[1][2][3] It is a hydrated salt of praseodymium and nitric acid.[4] This rare earth metal nitrate is recognized for its high solubility in water and its capacity to form stable complexes.[4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Nitric acid, praseodymium(3+) salt, hexahydrate; Praseodymium trinitrate hexahydrate[3][4] |

| CAS Number | 15878-77-0[1] |

| Molecular Formula | Pr(NO₃)₃ · 6H₂O[1] |

| Molecular Weight | 435.01 g/mol [1][2] |

| EC Number | 233-796-5[5] |

| RTECS Number | TU1400000[1][6] |

Hazard Identification and Classification

This compound is classified as an oxidizer and can cause skin and serious eye irritation.[5][6][7] It may also cause respiratory irritation.[5][6] As an oxidizer, its heat of reaction with reducing agents or combustibles may lead to ignition.[1]

Globally Harmonized System (GHS) Classification

The GHS classification provides a standardized approach to hazard communication.

| Classification | Hazard Class | Hazard Statement |

| Oxidizing Solid | Category 2 / 3[5][7] | H272: May intensify fire; oxidizer[5][7] |

| Skin Irritation | Category 2[5][6] | H315: Causes skin irritation[5][6] |

| Eye Irritation | Category 2 / 2A[5][6] | H319: Causes serious eye irritation[5][6] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system)[5][6] | H335: May cause respiratory irritation[5][6] |

| Hazardous to the aquatic environment, short-term | Category 1[8] | H400: Very toxic to aquatic life[8] |

| Hazardous to the aquatic environment, long-term | Category 1[8] | H410: Very toxic to aquatic life with long lasting effects[8][9] |

NFPA and HMIS Ratings

| Rating System | Health | Flammability | Reactivity | Special |

| NFPA | 1 | 0 | 1 | OX |

| HMIS | 1 | 0 | 1 |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Appearance | Light green solid[1][3] |

| Odor | Odorless[1][2] |

| Solubility | Soluble in water, alcohol, and other polar solvents[1][10] |

| Melting Point | <100°C[10] |

| Boiling Point | No data available[1] |

| Density | 2.233 g/cm³[2] |

| pH | No data available |

Toxicological Information

The toxicological effects of this compound have not been fully investigated.[1] Ingestion may lead to symptoms such as dizziness, abdominal cramps, vomiting, bloody diarrhea, weakness, and convulsions.

| Route | Species | Value |

| Oral LD50 | Mouse | 3,500 mg/kg[1] |

| Intraperitoneal LD50 | Rat | 245 mg/kg[1] |

| Intraperitoneal LD50 | Mouse | 290 mg/kg[1] |

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen.[1] Mutagenic/Teratogenic Effects: Data is not available.[1]

Experimental Protocols: Safety and Emergency Procedures

While detailed protocols for toxicological studies are not provided in safety data sheets, the following procedures for emergency situations are consistently outlined and should be considered mandatory protocols in a laboratory setting.

First-Aid Measures

A systematic approach to first aid is crucial following any accidental exposure.

-

Inhalation: Remove the individual to fresh air and keep them at rest.[1] If breathing is difficult, administer oxygen.[1] If the individual is not breathing, give artificial respiration.[1] Seek medical attention if necessary.[1]

-

Skin Contact: Wash the affected area with soap and plenty of water.[11] Remove any contaminated clothing.[1] If irritation persists, seek medical assistance.[1]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Get immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious, wash out their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Get medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry powder, foam, or water spray.[1][11][6] For large fires, it is recommended to flood the area with water from a distance.[2]

-

Specific Hazards: This product is an oxidizer and may intensify fire.[1][5] Its reaction with reducing agents or combustibles can cause ignition.[1] Hazardous combustion products include nitrogen oxides and praseodymium oxides.[1][6]

-

Protective Equipment: Wear a self-contained, approved breathing apparatus and full protective clothing, including eye protection and boots.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE).[1] Ensure adequate ventilation and keep away from sources of ignition.[1] Avoid dust formation.[11]

-

Environmental Precautions: Prevent spillage from entering drains or the environment.[1]

-

Containment and Cleaning Up: For small spills, mix with vermiculite (B1170534) or sodium carbonate, sweep up, and place in a suitable, closed container for disposal.[1]

Handling and Storage

Proper handling and storage are essential to maintain the stability of the chemical and ensure the safety of personnel.

Safe Handling

-

Wear appropriate PPE, including gloves and eye/face protection.[1][12]

-

Use with adequate ventilation to avoid breathing dust.[1][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][12]

-

Avoid contact with skin and eyes.[1]

-

Keep away from combustible materials.[11]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed.[1]

-

The material is hygroscopic.[1]

-

Store away from incompatible materials.[1]

Incompatible Materials

Store separately from strong reducing agents, powdered metals, strong acids and bases, flammable substances, organic materials, sulfur, and phosphorus.[1] Contact with strong reducing agents or organic matter should be avoided.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for minimizing exposure risk.

Engineering Controls

-

Provide local exhaust ventilation, preferably mechanical, to control airborne dust.[1]

-

Ensure eyewash stations and quick-drench showers are readily accessible.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety glasses or goggles and a face shield.[1]

-

Skin Protection: Wear nitrile or rubber gloves and a complete suit protecting against chemicals.[1]

-

Respiratory Protection: Use an approved respirator or a dust mask (e.g., N95).[11]

Stability and Reactivity

-

Reactivity: As an oxidizer, it can react with combustible, organic, or other reducing materials.

-

Chemical Stability: The product is stable under recommended storage conditions.[1][8]

-

Conditions to Avoid: High temperatures (as some nitrates can explode if heated) and contact with incompatible materials.[1]

-

Hazardous Decomposition Products: In a fire, it can decompose to produce nitrogen oxides and praseodymium oxide.[1]

-

Hazardous Polymerization: Will not occur.[1]

Transport and Disposal

Transport Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT / IATA / IMDG | UN1477 | Nitrates, inorganic, n.o.s. (this compound)[1][13] | 5.1 | II / III[1][13] |

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not allow the product to enter drains.[11] Contaminated packaging should be disposed of as the unused product.[11]

References

- 1. prochemonline.com [prochemonline.com]

- 2. This compound(15878-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Praseodymium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sds.strem.com [sds.strem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | H12N3O15Pr | CID 204170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. This compound | 15878-77-0 [chemicalbook.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Analysis of Praseodymium(III) Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of praseodymium(III) nitrate (B79036) hexahydrate [Pr(NO₃)₃·6H₂O], a compound of interest in various chemical and materials science applications. This document details the experimental protocols for key spectroscopic techniques, presents quantitative data in structured tables, and includes a visualization of the electronic energy levels of the praseodymium(III) ion.

Introduction

Praseodymium(III) nitrate hexahydrate is a light green crystalline solid that serves as a common precursor for the synthesis of various praseodymium-containing materials.[1] Its spectroscopic properties are of significant interest for understanding its coordination chemistry, electronic structure, and potential applications in areas such as phosphors, catalysts, and as a dopant in optical materials. This guide focuses on the application of ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), Raman, and fluorescence spectroscopy for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established practices for the analysis of lanthanide compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for probing the electronic transitions of the Pr(III) ion.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound in deionized water or a suitable non-coordinating solvent. Concentrations typically range from 0.01 M to 0.1 M. For solid-state measurements, single crystals can be mounted, or diffuse reflectance spectroscopy can be employed for powdered samples.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is recommended for acquiring high-resolution spectra.

-

Data Acquisition:

-

Scan the sample over a wavelength range of 200 nm to 2500 nm to cover the f-f electronic transitions of the Pr(III) ion.

-

Use a quartz cuvette with a 1 cm path length for solution-state measurements.

-

Record a baseline spectrum of the solvent for background correction.

-

For low-temperature measurements to resolve fine structure, a cryostat can be used to cool the sample to 77 K (liquid nitrogen temperature).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the nitrate ions, water of hydration, and the Pr-O bonds.

Methodology:

-

Sample Preparation:

-

KBr Pellets: Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or CsI plates.

-

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is suitable.

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the KBr pellet/plates.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly useful for studying the symmetric vibrational modes.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline powder in a glass capillary tube or on a microscope slide. For aqueous solutions, a quartz cuvette can be used.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) and a charge-coupled device (CCD) detector is required.

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light in a 90° or 180° (backscattering) geometry.

-

Acquire spectra over a Raman shift range of approximately 100 cm⁻¹ to 4000 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to investigate the luminescence properties of the Pr(III) ion.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent (e.g., water, methanol). Concentrations are typically in the micromolar to millimolar range. For solid-state measurements, the powdered sample can be placed in a solid-sample holder.

-

Instrumentation: A spectrofluorometer with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is used.

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at a wavelength corresponding to a known absorption band of the Pr(III) ion (e.g., around 444 nm, 469 nm, or 482 nm). Scan the emission monochromator to record the fluorescence spectrum.

-

Excitation Spectrum: Set the emission monochromator to a known emission wavelength of the Pr(III) ion and scan the excitation monochromator.

-

Quantum Yield: The relative quantum yield can be determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions.

-

Luminescence Lifetime: A time-resolved spectrofluorometer using techniques like time-correlated single-photon counting (TCSPC) is required to measure the luminescence decay lifetime.

-

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

UV-Vis Absorption Data

The electronic absorption spectrum of this compound is characterized by a series of sharp, low-intensity bands in the visible and near-infrared regions, corresponding to f-f transitions of the Pr(III) ion.

Table 1: UV-Vis Absorption Bands of this compound

| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment (Transition from ³H₄) |

| ~1540 | ~6500 | ³F₄ |

| ~1440 | ~6950 | ³F₃ |

| ~1020 | ~9800 | ³F₂ |

| ~588 | ~17000 | ¹D₂ |

| ~482 | ~20750 | ³P₀ |

| ~469 | ~21320 | ³P₁ |

| ~444 | ~22520 | ³P₂ |

Note: The exact peak positions may vary slightly depending on the sample state (solution or solid) and temperature.

Vibrational Spectroscopy Data

The FT-IR and Raman spectra of this compound are dominated by the vibrational modes of the coordinated water molecules and nitrate ions. The nitrate ion (NO₃⁻) has D₃h symmetry in its free state, but its symmetry is lowered upon coordination to the metal ion, leading to the appearance of additional bands and splitting of degenerate modes.

Table 2: Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | FT-IR Intensity | Raman Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | Medium | ν(O-H) of H₂O |

| ~1635 | Strong | Weak | δ(H-O-H) of H₂O |

| ~1470 | Strong | Medium | ν(N=O) asymmetric stretch (coordinated NO₃⁻) |

| ~1345 | Strong | Strong | ν(N-O) symmetric stretch (coordinated NO₃⁻) |

| ~1040 | Medium | Strong | ν(N-O) symmetric stretch (coordinated NO₃⁻) |

| ~815 | Medium | Weak | π(NO₃⁻) out-of-plane deformation |

| ~740 | Medium | Medium | δ(O-N-O) in-plane deformation |

| Below 400 | Weak | Medium | ν(Pr-O) |

Note: These are approximate peak positions and assignments based on data for hydrated lanthanide nitrates. Specific values for Pr(NO₃)₃·6H₂O may vary.

Luminescence Data

Praseodymium(III) can exhibit luminescence from several excited states, primarily ³P₀ and ¹D₂. However, the luminescence of Pr(III) is often weak in hydrated salts due to quenching by high-energy O-H vibrations from the coordinated water molecules.

Table 3: Luminescence Properties of Praseodymium(III) Ion

| Property | Value | Notes |

| Emission Wavelengths (nm) | ~488 (³P₀ → ³H₄) | The relative intensities of these emissions are highly dependent on the host matrix and the presence of quenching groups. |

| ~525 (³P₀ → ³H₅) | ||

| ~600 (¹D₂ → ³H₄) | ||

| ~615 (³P₀ → ³H₆) | ||

| ~645 (³P₀ → ³F₂) | ||

| Quantum Yield (Φ) | Low | Not reported specifically for Pr(NO₃)₃·6H₂O, but expected to be low due to quenching by water molecules. |

| Luminescence Lifetime (τ) | Short | Not reported specifically for Pr(NO₃)₃·6H₂O, but expected to be in the nanosecond to microsecond range, significantly shortened by non-radiative decay pathways involving O-H vibrations. |

Visualization of Electronic Energy Levels

The following diagram, generated using the DOT language, illustrates the electronic energy levels of the Pr(III) ion and the observed absorption transitions from the ³H₄ ground state.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. The detailed experimental protocols and compiled data for UV-Vis, FT-IR, Raman, and fluorescence spectroscopy serve as a valuable resource for researchers and scientists. The visualization of the electronic energy levels further aids in the understanding of the spectroscopic properties of this compound. While a significant amount of spectroscopic data is available, further research to determine the precise luminescence quantum yield and lifetime of this compound would be beneficial for a more complete characterization.

References

A Technical Guide to the Hygroscopic Nature of Praseodymium(III) Nitrate Hexahydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Praseodymium(III) nitrate (B79036) hexahydrate, Pr(NO₃)₃·6H₂O, is a rare earth metal salt with diverse applications in catalysis, ceramics, and materials science.[1][2] A critical, yet often overlooked, property of this compound is its hygroscopic nature—its tendency to absorb moisture from the atmosphere. This technical guide provides an in-depth analysis of the hygroscopicity of Praseodymium(III) nitrate hexahydrate, detailing its implications for handling, storage, and experimental accuracy. It includes standardized experimental protocols for hygroscopicity assessment and summarizes the key physicochemical properties of the compound.

Introduction to this compound

Praseodymium(III) nitrate is an inorganic compound that typically exists as a hydrated salt, most commonly the hexahydrate, Pr(NO₃)₃·6H₂O.[3] It appears as green crystalline granules that are soluble in water and alcohol.[2][4] This compound serves as a vital precursor for the synthesis of praseodymium-based materials, including pigments for ceramics and glasses, high-performance magnetic materials, and catalysts.[1][2][5] Like many other rare earth nitrates, this compound is hygroscopic, a characteristic that has significant practical implications for its use in research and industry.[2][4][6][7][8]

The Hygroscopic and Deliquescent Nature

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is explicitly identified as a hygroscopic, and even deliquescent, material.[2][7] Deliquescence is an extreme form of hygroscopicity where the substance absorbs enough water from the air to dissolve and form a liquid solution.

The interaction with atmospheric moisture can significantly alter the physical and chemical properties of the compound. The absorption of water can lead to:

-

Inaccurate Measurements: The measured weight of a sample can be artificially inflated by absorbed water, leading to errors in stoichiometry and concentration calculations.

-

Chemical Degradation: Excess water can promote hydrolysis, potentially leading to the formation of basic nitrates or praseodymium hydroxides. The thermal decomposition pathway of the material is also influenced by its hydration state.[9][10][[“]]

-

Physical Changes: The crystalline powder can become clumpy, sticky, or, in cases of deliquescence, turn into a saturated solution, making handling difficult.

Given these effects, stringent control over environmental humidity is crucial when working with this compound.

Physicochemical Data

The following table summarizes key quantitative and qualitative data for this compound.

| Property | Value / Description | Citations |

| Chemical Formula | Pr(NO₃)₃·6H₂O | [4][7][12] |

| Molecular Weight | 435.01 g/mol | [7][8][12] |

| Appearance | Green crystalline solid | [2][4][5] |

| Hygroscopicity | Hygroscopic, deliquescent | [2][7] |

| Stability | Stable under recommended storage conditions; sensitive to moisture and heat. | [7][13] |

| Solubility | Soluble in water and alcohol. | [2][4] |

| Incompatible Materials | Strong reducing agents, powdered metals, combustible materials, strong acids. | [7][13][14] |

| Hazardous Decomposition | Upon heating, may produce nitrogen oxides (NOx) and praseodymium oxides. | [7][13][14] |

Logical Pathway of Moisture Interaction

The following diagram illustrates the process and consequences of atmospheric moisture interacting with this compound.

Experimental Protocols for Hygroscopicity Assessment

Dynamic Vapor Sorption is a gravimetric technique that measures how quickly and how much vapor is sorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.

Objective: To determine the water sorption-desorption isotherms of the sample, identifying critical humidity points for deliquescence and potential phase transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed and placed into the DVS instrument sample pan.

-

Drying/Pre-conditioning: The sample is first dried under a stream of dry nitrogen gas (0% Relative Humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the dry baseline.

-

Sorption Phase: The relative humidity of the nitrogen carrier gas is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample mass equilibrates (defined by a dm/dt threshold, e.g., <0.002% change in mass per minute). The mass uptake is recorded continuously.

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0%, and the mass loss is recorded at each step until equilibrium is reached.

-

Data Analysis: The change in mass at each RH step is plotted as a percentage of the initial dry mass versus the RH. This generates sorption (increasing RH) and desorption (decreasing RH) isotherms. The deliquescence point is identified as the RH at which a sharp, discontinuous increase in mass occurs.

This is a simpler, classical method to assess hygroscopicity.

Objective: To determine the equilibrium water uptake of a sample at various constant relative humidities.

Methodology:

-

Prepare Controlled Humidity Environments: A series of sealed desiccators or environmental chambers are prepared, each containing a saturated salt solution that maintains a specific, known relative humidity at a constant temperature.

-

Example Salts: LiCl (∼11% RH), MgCl₂ (∼33% RH), Mg(NO₃)₂ (∼53% RH), NaCl (∼75% RH), K₂SO₄ (∼97% RH).

-

-

Sample Preparation: Multiple accurately weighed samples of this compound are placed in shallow, pre-weighed weighing dishes.

-

Exposure: One sample is placed in each of the controlled humidity desiccators.

-

Equilibration and Measurement: The samples are stored at a constant temperature (e.g., 25 °C) and are periodically re-weighed until a constant mass is achieved for each sample. This may take several days or weeks.

-

Data Analysis: The percentage mass gain for each sample is calculated based on its initial dry weight and plotted against the relative humidity of its respective desiccator to generate a hygroscopicity curve.

Standard Workflow for Hygroscopicity Analysis

The diagram below outlines a typical experimental workflow for characterizing the hygroscopic nature of a material like this compound using a modern instrumental method such as DVS.

Handling and Storage Recommendations

Due to its pronounced hygroscopic nature, strict handling and storage procedures are mandatory to maintain the integrity of this compound.

-

Storage: The compound must be stored in a cool, dry, and well-ventilated area.[7][14] Containers should be tightly sealed to prevent exposure to atmospheric moisture.[7][13][14] It should be stored away from incompatible materials, particularly flammable substances, reducing agents, and metal powders.[7][14]

-

Handling: When handling the material, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7][13][14] Handling should occur in a controlled environment, such as a glovebox with a dry atmosphere or a chemical fume hood, to minimize exposure to humidity.[15] Avoid actions that create dust.[13] After handling, wash hands and surfaces thoroughly.[7][13]

By understanding and controlling for its hygroscopic properties, researchers can ensure the accuracy, reproducibility, and safety of their work with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aemree.com [aemree.com]

- 3. Praseodymium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. Praseodymium Nitrate Hexahydrate CAS NO: 15878-77-0 Molecular Formula: Pr(NO3)3·6(H2O) [unmdc.com]

- 5. Praseodymium Nitrate (CAS No. 15878-77-0) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 6. Comprehensive Guide to Rare Earth Nitrates [stanfordmaterials.com]

- 7. prochemonline.com [prochemonline.com]

- 8. This compound | H12N3O15Pr | CID 204170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal decomposition of praseodymium nitrate hexahydrate Pr(NO3)3·6H2O [inis.iaea.org]

- 11. consensus.app [consensus.app]

- 12. This compound - Praseodymium trinitrate hexahydrate [sigmaaldrich.com]

- 13. ltschem.com [ltschem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. This compound(15878-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to CAS Number 15878-77-0: Praseodymium(III) Nitrate Hexahydrate

Disclaimer: The following technical guide provides a comprehensive overview of the properties and uses of the compound associated with CAS number 15878-77-0. It is important for the intended audience of researchers, scientists, and drug development professionals to note that this CAS number identifies Praseodymium(III) nitrate (B79036) hexahydrate , an inorganic salt. As such, the information available primarily pertains to materials science and chemistry, rather than pharmacology or drug development. Data on biological activity, signaling pathways, and related experimental protocols typically associated with drug candidates are not available for this compound.

Chemical and Physical Properties

Praseodymium(III) nitrate hexahydrate is a green, crystalline salt that is soluble in polar solvents. It is a key precursor in the synthesis of various praseodymium-doped materials.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15878-77-0 |

| IUPAC Name | praseodymium(3+) hexahydrate trinitrate |

| Molecular Formula | H₁₂N₃O₁₅Pr |

| InChI Key | LXXCECZPOWZKLC-UHFFFAOYSA-N |

| SMILES String | O.O.O.O.O.O.[Pr+3].[O-]--INVALID-LINK--=O.[O-]--INVALID-LINK--=O.[O-]--INVALID-LINK--=O |

| Molecular Weight | 435.01 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Lime-green crystals | [1][2] |

| Melting Point | <100 °C | [1] |

| Density | 2.233 g/cm³ | [1] |

| Solubility | Soluble in water, ethanol, acetone, anhydrous amine, alcohol, ether, polar solvents, and acetonitrile. | [1][2] |

| Stability | Stable under recommended storage conditions. | [3] |

Synthesis and Production

The most common laboratory method for preparing this compound is through the acid-base neutralization reaction of praseodymium(III) oxide with nitric acid.[4] More advanced synthesis techniques are also being explored to achieve better control over the final product's characteristics.[4]

Experimental Protocol: Acid-Base Neutralization

A stoichiometric amount of praseodymium(III) oxide is gradually added to a heated solution of nitric acid.[4] The reaction is performed under constant stirring to ensure the complete dissolution of the oxide.[4] The resulting solution is then carefully evaporated to crystallize the this compound.

Emerging Synthesis Techniques

Modern methods such as microwave-assisted synthesis, solvothermal synthesis, and ultrasonic synthesis are being investigated to produce praseodymium compounds with enhanced properties and in a more efficient manner.[4]

Caption: Synthesis of Pr(NO₃)₃·6H₂O.

Applications and Uses

This compound is primarily utilized in the field of materials science.

-

Optical Materials: It is used to color glasses and enamels, producing a distinct yellow color.[2] It is also a component in the production of optical glasses and photo-optical materials.[2][5]

-

Electronics and Catalysis: The compound finds use in electrical components and as a catalyst.[2][5]

-

Precursor for Advanced Materials: It serves as a starting material for the synthesis of:

Safety and Handling

This compound is an oxidizing agent and requires careful handling.

Table 3: Hazard Information

| Hazard Statement | Description |

| H272 | May intensify fire; oxidizer. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H412 | Harmful to aquatic life with long lasting effects. |

First Aid Measures

-

Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen.[7]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3][7]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment, including safety glasses, gloves, and a respirator if dust is generated.[3][7] Keep away from heat, sparks, open flames, and combustible materials.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7] The material is hygroscopic.[7]

Caption: Pr(NO₃)₃·6H₂O Handling Protocol.

References

- 1. 15878-77-0 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | 15878-77-0 [chemicalbook.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. This compound | 15878-77-0 | Benchchem [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Praseodymium(III) nitrate, hexahydrate, 99.99% 15878-77-0 India [ottokemi.com]

- 7. prochemonline.com [prochemonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Praseodymium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

Technical Guide: Determination of the Molecular Weight of Praseodymium(III) Nitrate Hexahydrate (Pr(NO3)3·6H2O)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the calculation and composition of Praseodymium(III) Nitrate (B79036) Hexahydrate. It includes a comprehensive breakdown of its constituent elements, their atomic weights, and the methodology for determining the compound's total molecular weight.

Introduction

Praseodymium(III) nitrate hexahydrate is an inorganic compound, a salt of praseodymium and nitric acid, which incorporates six molecules of water of hydration. Accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and quantitative analysis in various research and development applications.

Quantitative Data: Atomic Weights

The calculation of the molecular weight of Pr(NO3)3·6H2O is based on the standard atomic weights of its constituent elements. These values, sourced from the International Union of Pure and Applied Chemistry (IUPAC), are summarized in the table below.

| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Praseodymium | Pr | 59 | 140.90765 |

| Nitrogen | N | 7 | 14.007 |

| Oxygen | O | 8 | 15.999 |

| Hydrogen | H | 1 | 1.008 |

Note: Atomic weights for Nitrogen, Oxygen, and Hydrogen are conventional values suitable for standard chemical calculations[1][2][3][4][5][6][7][8][9][10][11]. The atomic weight for Praseodymium is for its single stable isotope, ¹⁴¹Pr[12][13][14].

Methodology: Molecular Weight Calculation

The molecular weight of this compound is the sum of the atomic weights of all atoms in its chemical formula. The calculation is performed in two parts: the anhydrous salt (Pr(NO3)3) and the water of hydration (6H2O).

Calculation for Anhydrous Praseodymium(III) Nitrate (Pr(NO3)3)

-

Nitrate Ion (NO₃⁻):

-

1 x Nitrogen atom: 1 x 14.007 g/mol = 14.007 g/mol

-

3 x Oxygen atoms: 3 x 15.999 g/mol = 47.997 g/mol

-

Total Molecular Weight of NO₃⁻ = 62.004 g/mol

-

-

Praseodymium(III) Nitrate (Pr(NO₃)₃):

-

1 x Praseodymium atom: 1 x 140.90765 g/mol = 140.90765 g/mol

-

3 x Nitrate ions: 3 x 62.004 g/mol = 186.012 g/mol

-

Total Molecular Weight of Pr(NO₃)₃ = 326.91965 g/mol

-

Calculation for Water of Hydration (6H₂O)

-

Water Molecule (H₂O):

-

2 x Hydrogen atoms: 2 x 1.008 g/mol = 2.016 g/mol

-

1 x Oxygen atom: 1 x 15.999 g/mol = 15.999 g/mol

-

Total Molecular Weight of H₂O = 18.015 g/mol

-

-

Six Water Molecules (6H₂O):

-

6 x Water molecules: 6 x 18.015 g/mol = 108.090 g/mol

-

Total Molecular Weight of Pr(NO₃)₃·6H₂O

The final molecular weight is the sum of the anhydrous salt and the water of hydration.

-

MW = MW(Pr(NO₃)₃) + MW(6H₂O)

-

MW = 326.91965 g/mol + 108.090 g/mol

-

MW = 435.00965 g/mol

Visualization of Molecular Composition

The following diagram illustrates the elemental composition and structure used for the molecular weight calculation.

References

- 1. fiveable.me [fiveable.me]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Praseodymium | Pr | CID 23942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. Praseodymium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

Methodological & Application

Application Notes and Protocols: Praseodymium(III) Nitrate Hexahydrate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) nitrate (B79036) hexahydrate, Pr(NO₃)₃·6H₂O, is a versatile rare-earth metal salt that has garnered increasing interest as a catalyst in organic synthesis.[1] Its utility stems from its properties as a Lewis acid, capable of activating carbonyl groups and facilitating the formation of carbon-carbon and carbon-nitrogen bonds.[2] These catalytic applications are particularly valuable in the synthesis of fine chemicals and pharmaceutically relevant heterocyclic compounds.[1] This document provides detailed application notes and experimental protocols for the use of Praseodymium(III) nitrate hexahydrate in key organic transformations.

Key Applications in Catalysis

This compound has demonstrated efficacy as a catalyst in several important organic reactions, including the Biginelli reaction for the synthesis of dihydropyrimidinones and the Friedlander annulation for the synthesis of quinolines. It also serves as a precursor for the preparation of more complex catalytic materials.

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones

The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues, which are important scaffolds in medicinal chemistry. This compound has been shown to be a highly effective catalyst for this transformation, particularly under solvent-free conditions.[2] This method offers several advantages, including high yields, short reaction times, and a clean reaction profile with no by-product formation.[2]

Quantitative Data Summary

The catalytic activity of this compound in the Biginelli reaction is demonstrated by the high yields and short reaction times achieved with a variety of substituted aromatic aldehydes, β-dicarbonyl compounds, and urea (B33335) or thiourea (B124793).[2]

| Entry | Aldehyde (R) | β-Dicarbonyl | X | Time (min) | Yield (%)[2] |

| 1 | C₆H₅ | Ethyl acetoacetate | O | 10 | 95 |

| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | O | 8 | 98 |

| 3 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | O | 12 | 92 |

| 4 | 4-CH₃-C₆H₄ | Ethyl acetoacetate | O | 15 | 90 |

| 5 | 4-OCH₃-C₆H₄ | Ethyl acetoacetate | O | 18 | 88 |

| 6 | C₆H₅ | Methyl acetoacetate | O | 12 | 93 |

| 7 | 4-Cl-C₆H₄ | Methyl acetoacetate | O | 10 | 96 |

| 8 | C₆H₅ | Acetylacetone | O | 20 | 85 |

| 9 | C₆H₅ | Ethyl acetoacetate | S | 15 | 92 |

| 10 | 4-Cl-C₆H₄ | Ethyl acetoacetate | S | 12 | 94 |

Experimental Protocol: General Procedure for the Pr(NO₃)₃·6H₂O-Catalyzed Biginelli Reaction [2]

-

Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.1 mmol).

-

Catalyst Addition: Add this compound (10 mol%).

-

Reaction Conditions: Stir the reaction mixture at 80 °C under solvent-free conditions.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically within 8-25 minutes), add 15 mL of cool water to the reaction mixture.

-

Product Isolation: Stir the mixture for an additional 15-25 minutes at room temperature. The resulting solid product is collected by filtration.

-

Purification: Wash the solid with a 1:2 ethanol-water mixture (15 mL) to remove any residual catalyst and then dry to afford the pure product.

Reaction Workflow

Caption: Experimental workflow for the this compound catalyzed Biginelli reaction.

Friedlander Annulation for Quinolone Synthesis (Analogous Application)

Experimental Protocol: General Procedure for the Nd(NO₃)₃·6H₂O-Catalyzed Friedlander Synthesis of Quinolines [3]

-

Reactant Mixture: To a solution of the 2-aminoaryl ketone (1.0 mmol) in ethanol, add the α-methylene carbonyl compound (1.2 mmol).

-

Catalyst Addition: Add Neodymium(III) nitrate hexahydrate (10 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up: After completion, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to afford the desired quinoline (B57606) derivative.

Logical Relationship Diagram

Caption: Logical relationship illustrating the potential use of Pr(NO₃)₃·6H₂O in Friedlander synthesis based on the proven efficacy of its neodymium analogue.

Precursor for Advanced Catalysts

This compound is a valuable precursor for the synthesis of praseodymium-containing mixed metal oxide catalysts. For instance, it is used in the preparation of praseodymium-doped ceria (CeO₂-Pr₆O₁₁) catalysts, which exhibit enhanced activity in reactions such as the water-gas shift reaction. The introduction of praseodymium into the ceria lattice can improve the redox properties and oxygen mobility of the catalyst.

Catalyst Preparation Workflow

Caption: Workflow for the preparation of a praseodymium-doped ceria catalyst using this compound as a precursor.

Conclusion

This compound is an effective and versatile catalyst for various organic transformations, offering mild reaction conditions, high yields, and operational simplicity. Its application in the Biginelli reaction is particularly noteworthy for the synthesis of medicinally important dihydropyrimidinones. Furthermore, its role as a precursor for advanced catalytic materials highlights its broader utility in the field of catalysis. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols for Doping Techniques Using Praseodymium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals